(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
Overview
Description
(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazolidinone ring, and fluorinated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step reactions. One common approach is the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares the pyrazole ring and fluorinated phenyl group but differs in its overall structure and functional groups.
5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde: Another fluorinated compound with a different core structure and functional groups.
Uniqueness
(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is unique due to its combination of a pyrazole ring, thiazolidinone ring, and multiple fluorinated phenyl groups
Properties
IUPAC Name |
(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4OS/c21-13-7-5-11(6-8-13)17-12(10-26-27-17)9-16-18(29)28(19(25)30-16)15-4-2-1-3-14(15)20(22,23)24/h1-10,25H,(H,26,27)/b16-9-,25-19? | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXGCJKKCBECSX-GOUSHSFNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C(=CC3=C(NN=C3)C4=CC=C(C=C4)F)SC2=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)/C(=C/C3=C(NN=C3)C4=CC=C(C=C4)F)/SC2=N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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